An In-depth Technical Guide to the Chemical Properties of Azelaic Acid-d14
An In-depth Technical Guide to the Chemical Properties of Azelaic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid-d14 is the deuterated form of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. In azelaic acid-d14, the fourteen hydrogen atoms on the carbon backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of drugs, a subject of growing interest in pharmaceutical development.[1] This guide provides a comprehensive overview of the known chemical properties of azelaic acid-d14, alongside the well-documented properties of its non-deuterated counterpart for comparative purposes. It also details relevant experimental protocols and biological mechanisms of action.
Chemical and Physical Properties
Quantitative data for azelaic acid-d14 is primarily limited to its molecular formula, molecular weight, and purity, as provided by commercial suppliers. The physicochemical properties are expected to be very similar to those of unlabeled azelaic acid.
Azelaic Acid-d14
| Property | Value | Source(s) |
| Chemical Name | Nonanedioic-d14 acid | [2] |
| Synonyms | Azelaic acid-d14, Deuterated azelaic acid | [3] |
| CAS Number | 119176-67-9 | [2][3][4] |
| Molecular Formula | C₉H₂D₁₄O₄ | [2][3][4] |
| Molecular Weight | 202.31 g/mol | [2][4] |
| Physical Form | Solid, White to yellow powder | [2] |
| Purity | ≥95% to 99.86% | [2][3][4] |
| Isotopic Enrichment | ~98% Deuterium | [3] |
| Storage Conditions | Powder: -20°C (up to 3 years), 4°C (up to 2 years). In solvent: -80°C (up to 6 months), -20°C (up to 1 month) | [1][2] |
Azelaic Acid (Non-deuterated)
The following table summarizes the well-documented properties of non-deuterated azelaic acid (CAS: 123-99-9), which serve as a close proxy for azelaic acid-d14.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [5][6] |
| Molecular Weight | 188.22 g/mol | [5][6] |
| Melting Point | 109-111 °C | [6] |
| Boiling Point | 286 °C at 100 mmHg | [6] |
| Density | 1.443 g/mL | [6] |
| Solubility in Water | 2.14 g/L | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL). Sparingly soluble in acetone, chloroform, and diethyl ether. | [7][8] |
| Acidity (pKa) | pKa1: 4.55, pKa2: 5.5 | [6][7] |
| Appearance | White crystalline powder/solid | [6][7] |
| Flash Point | 210 °C (closed cup) | [5] |
| LogP | 1.8863 | [4] |
| Topological Polar Surface Area | 74.6 Ų | [4] |
Experimental Protocols
The characterization of azelaic acid and its deuterated analogue involves standard analytical techniques for dicarboxylic acids. Below are detailed methodologies for key experiments.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of azelaic acid is Reverse-Phase HPLC (RP-HPLC).
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 75 volumes of sodium dihydrogen orthophosphate (50 mM, pH adjusted to 3.5) and 25 volumes of acetonitrile.
-
Flow Rate : 1.2 mL/min.
-
Detection : UV detection at a low wavelength, typically around 210 nm, as azelaic acid lacks a strong chromophore.
-
Sample Preparation : A stock solution of azelaic acid-d14 is prepared in a suitable solvent (e.g., DMSO). This is then diluted to a working concentration with the mobile phase.
-
Analysis : The sample is injected into the HPLC system. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of azelaic acid-d14.
-
Instrumentation : A mass spectrometer, which can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation for GC-MS : Derivatization is often required to increase the volatility of azelaic acid. This can be achieved by esterification, for example, by heating with BF₃-methanol. The resulting methyl ester is then extracted into an organic solvent like hexane.
-
GC-MS Conditions :
-
Column : A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas : Helium.
-
Temperature Program : An oven temperature program is used to separate the analyte from any impurities, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization : Electron Ionization (EI) is commonly used.
-
-
Analysis : The mass spectrum will show a molecular ion peak corresponding to the deuterated methyl ester of azelaic acid. The fragmentation pattern can also be used for structural confirmation. The isotopic distribution of the molecular ion cluster will confirm the level of deuterium incorporation. For azelaic acid-d14, the molecular weight of 202.31 is consistent with the deuterated structure.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR is used to confirm the absence of protons on the carbon backbone, ¹³C NMR and Deuterium (²H) NMR can provide structural information.
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis : The spectrum should be largely devoid of signals in the aliphatic region, confirming the high level of deuteration. Any residual proton signals can be used to quantify the isotopic purity.
-
¹³C NMR Analysis : The spectrum will show signals for the nine carbon atoms, with their chemical shifts being slightly affected by the deuterium substitution compared to unlabeled azelaic acid.
-
²H NMR Analysis : This directly observes the deuterium nuclei, providing information about the deuterium distribution within the molecule.
Biological Mechanisms and Signaling Pathways
Azelaic acid exhibits a range of biological activities, making it effective in the treatment of skin conditions like acne and rosacea. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways.
Anti-inflammatory and Antioxidant Effects
Azelaic acid exerts anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways. It can also activate peroxisome proliferator-activated receptor gamma (PPARγ), which further suppresses inflammatory responses. Additionally, it acts as an antioxidant by scavenging reactive oxygen species (ROS).
Antimicrobial and Anti-keratinizing Effects in Acne
In the context of acne, azelaic acid demonstrates bacteriostatic activity against Propionibacterium acnes. It is thought to inhibit bacterial protein synthesis. Furthermore, it normalizes the keratinization process in the hair follicle by reducing the proliferation of keratinocytes, which helps to prevent the formation of comedones.
Inhibition of Hyperpigmentation
Azelaic acid is also used to treat hyperpigmentation disorders. It acts as a competitive inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway. This leads to a reduction in melanin production.
Safety Information
The safety profile of azelaic acid-d14 is expected to be similar to that of azelaic acid. Based on the safety data sheets for azelaic acid, the following hazards are identified:
-
Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Signal Word : Warning.
-
Precautionary Statements : Users should wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dust is generated. Avoid ingestion and inhalation, and wash hands thoroughly after handling.
Conclusion
Azelaic acid-d14 is a stable, isotopically labeled compound that serves as an essential tool for researchers in various fields, from analytical chemistry to drug metabolism studies. While specific physicochemical data for the deuterated form is limited, the properties of its non-deuterated analogue provide a reliable reference. The well-documented biological activities of azelaic acid, including its anti-inflammatory, antimicrobial, and anti-pigmentary effects, are rooted in its ability to modulate key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and biological significance of azelaic acid-d14 for professionals in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Azelaic Acid-d14 | FB Reagents [fbreagents.com]
- 4. chemscene.com [chemscene.com]
- 5. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azelaic acid - Wikipedia [en.wikipedia.org]
- 7. Chemical Structure and Physical Properties of Azelaic Acid Lyphar Provide Top Quality [biolyphar.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
